ELND006 - 959997-22-9

ELND006

Catalog Number: EVT-255278
CAS Number: 959997-22-9
Molecular Formula: C20H14F5N3O2S
Molecular Weight: 455.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel γ-secretase inhibitor; High Quality Biochemicals for Research Uses
Overview

ELND006 is a novel compound developed by Elan Corporation, primarily recognized as a gamma-secretase inhibitor. This compound has been investigated for its potential therapeutic applications in treating Alzheimer's disease. Gamma-secretase plays a crucial role in the processing of amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease through the formation of amyloid-beta peptides.

Source

The development of ELND006 stems from research aimed at modulating gamma-secretase activity to reduce the production of amyloid-beta, thereby potentially alleviating the cognitive decline associated with Alzheimer's disease. The compound's chemical identity is characterized by its CAS number 1333990-84-3, and it has been the subject of various studies that explore its pharmacological properties and formulations .

Classification

ELND006 is classified as a gamma-secretase inhibitor within the broader category of neuropharmaceuticals. Its classification as a Biopharmaceutics Classification System Class II compound indicates that it has poor solubility but high permeability, which poses challenges for its oral bioavailability and effectiveness .

Synthesis Analysis

Methods

  1. Condensation Reactions: These reactions often form the core structure of the inhibitor.
  2. Functionalization: Modifications to introduce specific functional groups that enhance biological activity and solubility.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final product.

Technical Details

The synthesis process must ensure that the compound maintains its structural integrity and pharmacological efficacy. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of ELND006 during its synthesis.

Molecular Structure Analysis

Structure

ELND006's molecular structure is characterized by specific functional groups that contribute to its inhibitory action on gamma-secretase. The precise three-dimensional configuration plays a critical role in its interaction with the enzyme.

Data

The molecular formula for ELND006 is C18H22N2O3S, and it features a complex arrangement that allows it to effectively bind to the active site of gamma-secretase. Structural studies may include computational modeling to predict binding affinities and interactions with target proteins.

Chemical Reactions Analysis

Reactions

ELND006 undergoes various chemical reactions during its interaction with biological systems. The primary reaction involves binding to gamma-secretase, which alters its enzymatic activity.

Technical Details

The inhibition mechanism can be characterized by:

  • Competitive Inhibition: ELND006 competes with substrate molecules for binding sites on gamma-secretase.
  • Allosteric Modulation: It may also induce conformational changes in the enzyme, further inhibiting its activity.

Understanding these reactions is crucial for optimizing dosage forms and enhancing therapeutic efficacy.

Mechanism of Action

Process

The mechanism of action for ELND006 involves:

  1. Binding: The compound binds to gamma-secretase, blocking its ability to cleave amyloid precursor protein.
  2. Reduction of Amyloid-Beta Production: This inhibition leads to decreased levels of amyloid-beta peptides in neuronal cells, which are responsible for plaque formation associated with Alzheimer's disease.

Data

Research indicates that effective inhibition can significantly lower amyloid plaque burden in animal models, supporting the rationale for clinical trials aimed at assessing cognitive outcomes in patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Exhibits poor solubility in aqueous environments, which affects bioavailability.

Chemical Properties

  • Molecular Weight: Approximately 342.44 g/mol.
  • Stability: Stability studies indicate that ELND006 maintains integrity under various storage conditions but may require specific formulation strategies to enhance solubility.

Relevant analyses focus on developing nanosuspension formulations to improve oral bioavailability and mitigate food effects observed during administration .

Applications

Scientific Uses

ELND006 has been primarily researched for:

  • Alzheimer's Disease Treatment: As a potential therapeutic agent aimed at reducing amyloid-beta levels.
  • Research Tool: Utilized in laboratory settings to study gamma-secretase activity and its implications in neurodegenerative diseases.

Ongoing clinical trials continue to evaluate its safety and efficacy, aiming to establish it as a viable treatment option for Alzheimer's disease patients .

Properties

CAS Number

959997-22-9

Product Name

ELND006

IUPAC Name

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline

Molecular Formula

C20H14F5N3O2S

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1

InChI Key

XODSHWXKSMPDRP-LJQANCHMSA-N

SMILES

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3

Synonyms

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3-                              c]quinoline

Canonical SMILES

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3

Isomeric SMILES

C1CC1[C@@H]2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.